1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-11-5-4-8-13(9-11)10-12(14)6-2-3-7-12/h11,14H,2-10H2,1H3 |
InChI Key |
QEKGYSVFPOBJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Chiral Synthesis via Asymmetric Hydrogenation
According to EP3421455A1, an improved process involves asymmetric hydrogenation of a precursor ketone using a chiral rhodium complex with ferrocenyl phosphine ligands. This method offers:
- High stereoselectivity (up to 66% enantiomeric excess).
- Use of solvents like tetrahydrofuran (THF) and ethanol.
- Mild reaction conditions with lower pressure and temperature.
- Starting from a suitable ketone precursor (e.g., methyl-tetrahydropyridine derivative).
- Hydroboration/oxidation of methyl-tetrahydropyridine to form the corresponding cyclopentanone.
- Asymmetric hydrogenation using chiral Rhodium complexes to yield the desired stereoisomer.
Data:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydroboration/oxidation | NaBH4 or BH3 complexes; H2O2 | Cyclopentanone derivative |
| Asymmetric hydrogenation | Rhodium complex, TFE or ethanol | (3 R ,4 R )-configured compound with ~66% e.e. |
Reductive Amination of Cyclopentanone Derivatives
Another approach involves reductive amination:
- Starting from cyclopentanone, perform reductive amination with methylamine or formaldehyde derivatives.
- Use sodium cyanoborohydride or lithium aluminum hydride (LiAlH4) for reduction.
- Followed by N-methylation to introduce the methyl group on the piperidine nitrogen.
- React cyclopentanone with formaldehyde and methylamine in acetonitrile.
- Reduce with sodium cyanoborohydride.
- N-methylate with methyl iodide or methyl triflate if necessary.
Ring Functionalization and Hydroxyl Group Introduction
The hydroxyl group at the cyclopentane ring can be introduced via:
- Hydroboration/oxidation of an alkene precursor.
- Direct hydroxylation of the cyclopentane ring using reagents like OsO4 or via radical hydroxylation.
- Hydroboration/oxidation of methyl-substituted cyclopentene derivatives yields cyclopentanol derivatives with regioselectivity.
- Alternatively, oxidation of alkyl side chains attached to the ring.
Proposed Synthetic Route
Based on the above, a feasible synthetic pathway is:
Step 1: Synthesis of the Cyclopentanone Intermediate
- Starting from methylcyclopentene, perform hydroboration with BH3·THF, followed by oxidation to obtain cyclopentanone derivatives.
Step 2: Formation of the N-Methylpiperidine Moiety
- Conduct reductive amination of cyclopentanone with methylamine, formaldehyde, or related formalin derivatives.
- Use sodium cyanoborohydride or LiAlH4 for reduction, depending on the desired stereochemistry.
Step 3: Ring Functionalization
- Hydroxylation of the cyclopentane ring at the 1-position to form the cyclopentan-1-ol.
- This can be achieved via hydroboration-oxidation or radical hydroxylation, ensuring regioselectivity.
Step 4: Final Assembly
- Link the methylpiperidine moiety to the cyclopentane ring via a methylene bridge attached to the nitrogen.
- Purify via chromatography, confirming structure and stereochemistry by NMR and MS.
Data Tables
| Reaction Step | Reagents & Conditions | Yield / Notes |
|---|---|---|
| Hydroboration of methylcyclopentene | BH3·THF, oxidation | ~56% yield of cyclopentanone derivative |
| Reductive amination | Formaldehyde, methylamine, NaBH3CN | Near quantitative yield |
| Hydroxylation | OsO4 or radical hydroxylation | Regioselective formation of cyclopentanol |
| Methylation of piperidine nitrogen | Methyl iodide or methyl triflate | High yield, stereoselectivity controlled |
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or aminated cyclopentane derivatives.
Scientific Research Applications
1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol include cyclopentanol derivatives with variations in substituents, functional groups, and molecular complexity. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Observations
Halogenated (e.g., 3-bromophenyl in ) and fluorinated (e.g., trifluoroethylamino in ) analogs may exhibit distinct electronic properties and metabolic stability. Heterocyclic groups (e.g., oxadiazole in ) could influence bioactivity, particularly in pharmaceutical contexts.
Molecular Weight and Complexity :
- Higher molecular weights (e.g., 238.33 for the oxadiazole derivative ) correlate with increased structural complexity, which may impact solubility and bioavailability.
Synthetic Pathways: Cyclopentanol derivatives are often synthesized via nucleophilic addition or substitution. For example, silyl-protected intermediates (e.g., tert-butyldiphenylsilyl in ) and continuous-flow methods (e.g., norketamine precursors in ) highlight scalable approaches. The target compound’s synthesis might involve reductive amination or Mitsunobu reactions to install the piperidinylmethyl group.
Physicochemical and Safety Data: Limited data exist for the target compound, but analogs like 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16) have well-documented safety profiles, including skin/eye irritation risks .
Biological Activity
The compound 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol , also known as 3-(3-Methylpiperidin-1-yl)cyclopentan-1-ol , has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Structure
The molecular formula of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is . The structure features a cyclopentanol moiety substituted with a 3-methylpiperidine group, contributing to its unique pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 183.29 g/mol |
| SMILES | CC(CN1CCCCC1)C(C)O |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol exhibits various pharmacological effects, including:
- Antidepressant Activity : Studies suggest that compounds containing piperidine moieties often demonstrate antidepressant effects due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine .
- Analgesic Properties : Similar compounds have shown effectiveness in pain relief, potentially through modulation of opioid receptors .
The biological activity of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol is thought to involve:
- Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Inhibition of Reuptake : Similar compounds have been noted to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
Case Study 1: Antidepressant Efficacy
A study published in iScience highlighted the antidepressant-like effects of piperidine derivatives in rodent models. The administration of these compounds resulted in significant reductions in depressive-like behaviors, indicating potential therapeutic applications for mood disorders .
Case Study 2: Pain Management
In another investigation, researchers explored the analgesic properties of related compounds. The findings suggested that these substances could effectively reduce pain responses in animal models, supporting their potential use in pain management therapies .
Q & A
Q. What synthetic strategies are recommended for 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, cyclopentanone derivatives (e.g., cyclopentan-1-ol) can react with 3-methylpiperidine precursors under controlled pH and temperature to form the target compound. Solvent choice (e.g., THF or DCM) and catalysts (e.g., NaBH₄ for reductive steps) are critical for optimizing yield . Reaction monitoring via TLC or HPLC ensures intermediate purity. Adjusting stoichiometry and reaction time minimizes by-products like unreacted amines or over-oxidized species .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the cyclopentanol backbone and 3-methylpiperidinyl substitution. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm) and piperidine methyl group (δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 214.1912) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>95%) and identifies polar impurities .
Q. How can researchers evaluate the stability of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C (ICH guidelines) for 6 months to simulate long-term storage .
- Humidity : 75% RH to assess hydrolysis susceptibility, particularly at the hydroxyl and amine groups .
- Light : UV-Vis irradiation (ICH Q1B) to detect photodegradation products via LC-MS .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol be resolved across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets for variables like assay type (e.g., receptor binding vs. cell viability), compound purity, and solvent effects (DMSO vs. saline) .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., EC₅₀ determination via fluorescence-based assays) .
- Structural Confirmation : Ensure stereochemical consistency (e.g., chiral HPLC) since enantiomers may exhibit divergent activities .
Q. What experimental designs are optimal for studying the interaction of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol with neurotransmitter receptors?
- Methodological Answer :
- In Vitro Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) on membrane preparations from transfected HEK293 cells expressing target receptors (e.g., σ-1 or NMDA subtypes) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kon/Koff) to immobilized receptor proteins .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking using software like AutoDock Vina to predict binding affinities .
Q. How can researchers assess the compound’s potential for inducing skin sensitization or aquatic toxicity?
- Methodological Answer :
- QRA2 Framework : Apply the Quantitative Risk Assessment for Skin Sensitization (QRA2) to estimate acceptable exposure levels based on peptide reactivity assays and LLNA (Local Lymph Node Assay) data .
- ECOSAR Prediction : Use the EPA’s Ecological Structure-Activity Relationship model to predict aquatic toxicity (e.g., LC50 for Daphnia magna) .
- In Silico Profiling : Tools like Derek Nexus evaluate structural alerts for sensitization (e.g., Michael acceptor potential) .
Q. What strategies mitigate stereochemical challenges during the synthesis of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-cyclopentan-1-ol) to control stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective C-N bond formation .
- Crystallization : Diastereomeric salt resolution (e.g., with tartaric acid) separates enantiomers post-synthesis .
Comparative and Mechanistic Questions
Q. How does the bioactivity of 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol compare to structurally similar compounds like 2-(3-Methylpiperidin-4-yl)ethan-1-ol?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., cyclopentanol vs. ethanol backbones) and evaluate changes in receptor binding (e.g., IC50 shifts in GPCR assays) .
- Computational Chemistry : Calculate logP and polar surface area (PSA) to correlate structural differences with bioavailability .
Q. What are the limitations of current toxicity models for 1-((3-Methylpiperidin-1-yl)methyl)cyclopentan-1-ol, and how can they be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
